REACTION_SMILES
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[Cl:5][C:6]([Cl:7])=[O:8].[F:9][CH:10]([O:11][c:12]1[cH:13][cH:14][c:15]([CH:18]([C:19]([OH:20])=[O:21])[CH:22]([CH3:23])[CH3:24])[cH:16][cH:17]1)[F:25].[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:5][C:6](=[O:8])[CH:18]([c:15]1[cH:14][cH:13][c:12]([O:11][CH:10]([F:9])[F:25])[cH:17][cH:16]1)[CH:22]([CH3:23])[CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(C(=O)O)c1ccc(OC(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)C(C(=O)Cl)c1ccc(OC(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |